molecular formula C17H16N4O B11935615 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide

2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide

Cat. No.: B11935615
M. Wt: 292.33 g/mol
InChI Key: ILPCMNKRRUNDLK-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide typically involves the reaction of quinoline derivatives with pyridine-based intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the desired alcohols to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and environmentally friendly techniques are often employed to ensure high yields and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential anti-fibrotic activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide is unique due to its dual pyridine and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H16N4O/c22-16(12-18-11-14-7-1-2-9-19-14)21-15-8-3-5-13-6-4-10-20-17(13)15/h1-10,18H,11-12H2,(H,21,22)

InChI Key

ILPCMNKRRUNDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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